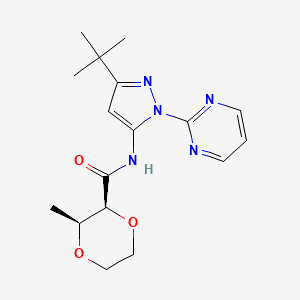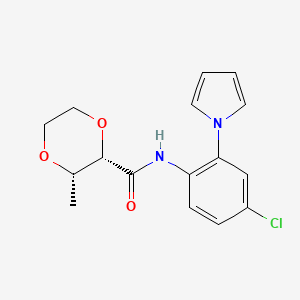![molecular formula C16H19N3O3 B7346338 (3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7346338.png)
(3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide, also known as OE-1052, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. OE-1052 belongs to the class of pyrrolidine carboxamide compounds, which have been found to possess a wide range of biological activities.
Scientific Research Applications
(3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to exhibit anticancer activity and has the potential to be used as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of (3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide is not fully understood, but it is believed to act through the modulation of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to reduce pain by modulating the activity of pain receptors in the brain. This compound has also been found to improve cognitive function by enhancing memory and learning in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of (3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide is its potential therapeutic applications in the treatment of various diseases. Its diverse range of biological activities also makes it a promising compound for further research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on (3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, more studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of (3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide involves a multi-step process that starts with the reaction of 2-amino-3-methylbenzoic acid with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then reacted with 2-bromoacetophenone to form the key intermediate. The final step involves the reaction of the intermediate with (S)-(-)-1-phenylethylamine in the presence of sodium hydride to yield this compound.
properties
IUPAC Name |
(3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-21-12-7-9-19(11-12)16(20)18-14-6-4-3-5-13(14)15-17-8-10-22-15/h3-6,8,10,12H,2,7,9,11H2,1H3,(H,18,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLNEIFABUGUAD-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)NC2=CC=CC=C2C3=NC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)NC2=CC=CC=C2C3=NC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-[[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]amino]acetamide](/img/structure/B7346256.png)
![N-[(4-chlorophenyl)methyl]-2-[[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]amino]acetamide](/img/structure/B7346260.png)
![2-[4-[(2S,3R)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidin-1-yl]ethanol](/img/structure/B7346270.png)
![3-[4-[(2S,3R)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidin-1-yl]propan-1-ol](/img/structure/B7346276.png)
![(3aS,6aR)-2-methyl-N-[6-(methylcarbamoyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346283.png)

![5-[(3aR,6aR)-2-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7346305.png)
![5-[[(3aR,6aR)-3a-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one](/img/structure/B7346314.png)
![N-cyclopropyl-2-[4-[(2S,3R)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidin-1-yl]acetamide](/img/structure/B7346315.png)


![5-[(3aR,6aR)-2-[(5-chlorothiadiazol-4-yl)methyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7346327.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-benzofuran-5-yl)urea](/img/structure/B7346346.png)
![[(2S,3R)-2-ethyloxolan-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346347.png)